molecular formula C16H21NO3 B8443522 (3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid

Cat. No. B8443522
M. Wt: 275.34 g/mol
InChI Key: PWHLUPWFDPKNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[3-[2-(cyclohexylamino)-2-oxoethyl]phenyl]acetic acid

InChI

InChI=1S/C16H21NO3/c18-15(17-14-7-2-1-3-8-14)10-12-5-4-6-13(9-12)11-16(19)20/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,18)(H,19,20)

InChI Key

PWHLUPWFDPKNKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=CC=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexylamine (510 mg), (3-carboxymethyl-phenyl)-acetic acid (1.0 g), 1-hydroxybenzotriazole (700 mg) and Hunigs base (0.9 mL) were added to a round bottomed flask and dissolved in dichloromethane (40 mL) at room temperature. The mixture was stirred at room temperature for 5 minutes then 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (990 mg) was added. The reaction was stirred at room temperature for 3 hours. The mixture was diluted with dichloromethane (40 mL) and washed with 2M hydrochloric acid (2×40 mL). The organic layer was isolated and extracted with 2M sodium hydroxide (2×40 mL). The basic extract was isolated, acidified with 2M hydrochloric acid and extracted with dichloromethane (2×40 mL). The dichloromethane extracts were combined, dried over anhydrous sodium sulphate, filtered and concentrated to give 626 mg of the sub-titled product as a white solid.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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